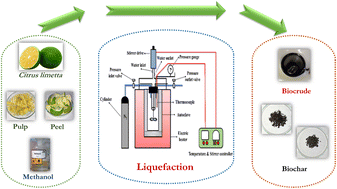Citrus limetta fruit waste management by liquefaction using hydrogen-donor solvent
RSC Advances Pub Date: 2022-11-15 DOI: 10.1039/D2RA06085J
Abstract
The liquefaction of Citrus limetta fruit waste (both pulp and peel) in a hydrogen-donor solvent has not been reported in the literature and authors considered the same as the objective of this work. Thus, results on waste management of this potential fruit wastes by liquefaction in hydrogen-donor methanol solvent at 260 °C temperature, residence time of 30 min, and 1 : 2, 1 : 3 and 1 : 4 biomass-to-solvent ratios were reported in this work. The aim was to achieve biofuels of high quantity and quality from this waste, which would otherwise be disposed of without any value addition. A maximum of 12.5 wt% of biocrude yield was found from Citrus limetta peel biomass, which was higher than that from the thermochemical conversion of other citrus fruit waste biomasses. Biocrude having higher heating value (HHV) of 26.76 MJ kg−1 from Citrus limetta pulp, when the feed biomass pulp-to-solvent ratio was 1 : 4, found to be the best outcome of this study. Biocrude and biochar have also been extremely characterized using several advanced techniques such as Gas Chromatography Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Field Emission Scanning Electron Microscopy (FESEM), etc. Finally, the novelty of this work is not only obtaining higher yield of biocrude but also better HHV compared to other similar studies in the literature.


Recommended Literature
- [1] Raw walnut shell modified by non-thermal plasma in ultrafine water mist for adsorptive removal of Cu(ii) from aqueous solution
- [2] Zwitterionic carbon dot-encapsulating pH-responsive mesoporous silica nanoparticles for NIR light-triggered photothermal therapy through pH-controllable release†
- [3] Photoluminescent and cytotoxic properties of multinuclear complexes and multinuclear-based polymers with group 12 metals and a tripodal ligand†
- [4] Peculiar holes on checkerboard facets of a trigonal prismatic Au9Ag36(SPhCl2)27(PPh3)6 cluster caused by steric hindrance and magic electron count†
- [5] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [6] Front cover
- [7] Thermally triggerable, anchoring block copolymers for use in aqueous inkjet printing†
- [8] Sampling of kidneys from cattle and pigs for cadmium analysisElectronic Supplementary Information available. See http://www.rsc.org/suppdata/an/b0/b005097k/
- [9] Cross-dehydrogenative C(sp3)–C(sp3) coupling via C–H activation using magnetically retrievable ruthenium-based photoredox nanocatalyst under aerobic conditions†
- [10] Zwitteration of dextran: a facile route to integrate antifouling, switchability and optical transparency into natural polymers†










